molecular formula C7H11N3O2S B2645059 ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate CAS No. 59541-46-7

ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate

Cat. No. B2645059
CAS RN: 59541-46-7
M. Wt: 201.24
InChI Key: BHMFBKSVLSRJAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate is a heterocyclic compound . It is synthesized from the reaction of N-substituted hydrazinecarbothioamides with both 2-(bis(methylthio)methylene)malononitrile and ethyl 2-cyano-3,3-bis(methylthio)acrylate .


Synthesis Analysis

The synthesis of this compound involves the reaction of N-substituted hydrazinecarbothioamides with both 2-(bis(methylthio)methylene)malononitrile and ethyl 2-cyano-3,3-bis(methylthio)acrylate . This reaction affords various heterocyclic rings .


Molecular Structure Analysis

The structure of the compound was fully characterized using different spectral techniques including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) together with elemental analyses as well as single-crystal X-ray diffraction analysis .

Scientific Research Applications

Synthesis and Crystal Structure

Ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate has been synthesized and studied for its crystal structure using X-ray diffraction. It exhibits fungicidal and plant growth regulation activities, highlighting its potential in agricultural applications (L. Minga, 2005).

Pharmacological Investigation

This compound has been investigated for analgesic and anti-inflammatory activity. In a study, 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters were synthesized and evaluated, demonstrating potential as new analgesic and anti-inflammatory agents with mild ulcerogenic potential compared to standard drugs (P. D. Gokulan et al., 2012).

Novel Derivatives and Activities

A series of novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates were synthesized and screened for in vivo analgesic and anti-inflammatory activities. Some compounds exhibited significant activities at certain doses, presenting a potential for medical applications (S. Thore et al., 2016).

Inhibitors for Mild Steel Corrosion

Ethyl 5-amino-3-methylthio-1H-pyrazole-4-carboxylate derivatives have been studied as corrosion inhibitors for mild steel, useful in industrial processes. These compounds showed high efficiency in preventing corrosion, indicating their utility in industrial applications (P. Dohare et al., 2017).

Crystal Structure Analysis

The crystal structure of derivatives of this compound has been analyzed, providing insights into their chemical properties and potential applications in various fields, including material science and pharmaceuticals (Chao Wu et al., 2005).

properties

IUPAC Name

ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2S/c1-3-12-7(11)4-5(8)9-10-6(4)13-2/h3H2,1-2H3,(H3,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMFBKSVLSRJAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1SC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate

Synthesis routes and methods I

Procedure details

A solution of ethyl 2-cyano-3,3-bis(methylthio)-acrylate (40 g), hydrazine hydrochloride (12.6 g) and sodium acetate (22.6 g) in ethanol was stirred at 90° C. for 2 hour. After cooling to room temperature, the reaction mixture was concentrated in vacuo, and to the residue were added water and ethyl acetate. The organic layer was separated, dried over magnesium sulfate and filtered. The filtrate was concentrated in vacuo, and to the residue was added ethyl acetate and hexane. The precipitates were collected by filtration and dried to give 5-amino-4-ethoxycarbonyl-3-methylthio-1H-pyrazole (17.4 g, yield: 47%) as a colorless solid.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
22.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of ethyl 2-cyano-3,3-bis(methylthio)acrylate (2.2 g, 10.1 mmol) and hydrazine (0.325 mL, 10.1 mmol) in 2-propanol (20 mL) was heated at reflux overnight. The reaction mixture was cooled to room temperature and concentrated. The crude product was purified by column chromatography, eluting with hexanes/ethyl acetate (1:1) to give ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate (1.2 g, 59%) as a solid. m/z (APCI-pos) M+1=202.0.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
0.325 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Citations

For This Compound
6
Citations
SN Thore, SV Gupta, KG Baheti - Journal of Saudi Chemical Society, 2016 - Elsevier
A series of novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates 3a–j were synthesized from condensation of various hydrazides 2a–j with ketene dithioacetal. The synthesized …
Number of citations: 26 www.sciencedirect.com
AA Aly, AA Hassan, NK Mohamed… - Research on Chemical …, 2019 - Springer
The reaction of N-substituted hydrazinecarbothioamides with both 2-(bis(methylthio)methylene)malononitrile and ethyl 2-cyano-3,3-bis(methylthio)acrylate afforded various heterocyclic …
Number of citations: 3 link.springer.com
T Shao, G Zhao, J Wang - Acta Crystallographica Section E …, 2009 - scripts.iucr.org
… A suspended solution in 30 ml of acetonitrile containing 5 mmol (1.01 g) of ethyl 5-amino-3-methylthio-1H-pyrazole-4-carboxylate, 5 mmol (1.00) of α-bromoacetophenone and 10 mmol …
Number of citations: 1 scripts.iucr.org
YC Wu, XM Zou, FZ Hu, HZ Yang - Journal of heterocyclic …, 2005 - Wiley Online Library
A series of novel sulfone‐containing pyrazolo[1,5‐a]pyrimidines (2‐3) and pyrazolo[5,1‐d][1,2,3,5]tetra‐zine‐4(3H)‐ones (5a‐5k) were designed and efficiently synthesized, some of …
Number of citations: 28 onlinelibrary.wiley.com
Y Li, TF SHAO, FX ZHAN, QX MENG, J GU… - Chinese Journal of …, 2010 - sioc-journal.cn
… Abstract A series of dipyrazolylmethanones were synthesized via the hydrazinolysis of ethyl 5-amino-3methylthio-1H-pyrazole-4-carboxylate (1), followed by the condensation with …
Number of citations: 2 sioc-journal.cn
李艳, 邵腾飞, 战付旭, 孟庆洋, 贾炯, 王建武 - 有机化学, 2010 - sioc-journal.cn
… Abstract A series of dipyrazolylmethanones were synthesized via the hydrazinolysis of ethyl 5-amino-3methylthio-1H-pyrazole-4-carboxylate (1), followed by the condensation with …
Number of citations: 3 sioc-journal.cn

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.